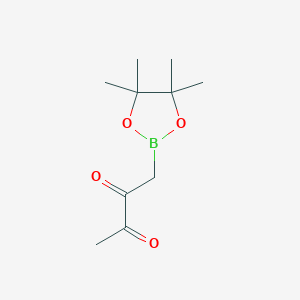
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione is a boron-containing organic compound with significant utility in various chemical reactions and applications. Its unique structure, featuring a boron atom within a dioxaborolane ring, makes it a valuable reagent in organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione typically involves the reaction of butane-2,3-dione with tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the boron-carbon bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality product.
化学反应分析
Types of Reactions: 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione undergoes various chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds to alkenes or alkynes, typically in the presence of transition metal catalysts.
Coupling Reactions: Formation of carbon-carbon bonds through reactions with aryl halides or other electrophiles.
Common Reagents and Conditions:
Palladium or Copper Catalysts: Essential for facilitating borylation and coupling reactions.
Transition Metal Catalysts: Used in hydroboration reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and toluene.
Major Products:
Pinacol Benzyl Boronate: Formed through borylation of alkylbenzenes.
Aryl Boronates: Resulting from coupling reactions with aryl iodides.
Chiral Allenyl Boronates: Produced via asymmetric hydroboration of 1,3-enynes.
科学研究应用
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione has diverse applications in scientific research:
Organic Synthesis: Used as a reagent for introducing boron-containing groups into organic molecules, facilitating the synthesis of complex compounds.
Materials Science: Employed in the development of advanced materials, including organic electronics and polymers.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.
Biological Research: Utilized in the study of boron-containing biomolecules and their interactions with biological systems.
作用机制
The mechanism of action of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione involves the formation of boron-carbon bonds through catalytic processes. The boron atom within the dioxaborolane ring acts as an electrophile, facilitating reactions with nucleophilic species. This compound’s reactivity is largely influenced by the presence of transition metal catalysts, which enhance the efficiency and selectivity of the reactions .
相似化合物的比较
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Another boron-containing compound with similar reactivity.
1-Methylpyrazole-4-boronic acid pinacol ester: Shares structural similarities and is used in similar types of reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A related compound with applications in organic synthesis and materials science.
Uniqueness: 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione stands out due to its specific structure, which provides unique reactivity and selectivity in boron-related reactions. Its versatility in various chemical transformations and applications in multiple fields highlights its importance in scientific research and industrial applications.
属性
IUPAC Name |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butane-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO4/c1-7(12)8(13)6-11-14-9(2,3)10(4,5)15-11/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFAKQMPKBQKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














